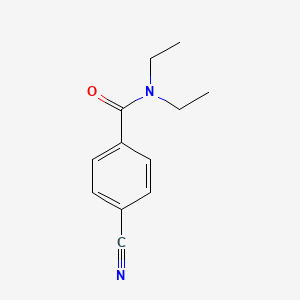

4-cyano-N,N-diethylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis

The benzamide scaffold is a fundamental building block in modern organic synthesis. mdpi.com Its structural simplicity and the relative ease with which it can be modified make it a versatile starting point for constructing more complex molecules. mdpi.com The amide bond itself is a crucial functional group found in many biologically active compounds. mdpi.com The stability of the aromatic ring and the reactivity of the amide group allow for a wide range of chemical transformations. mdpi.com

Key aspects of the significance of benzamide scaffolds include:

Versatility in Synthesis: Benzamide derivatives are readily prepared from commercially available materials, often through straightforward reactions like the acylation of an amine with a benzoyl chloride. ontosight.aiprepchem.com

Platform for Functionalization: The benzene (B151609) ring can be substituted at various positions, and the nitrogen of the amide can bear different alkyl or aryl groups. This allows for the fine-tuning of the molecule's steric and electronic properties. ontosight.aiontosight.ai

Role in Catalysis: Benzamide-containing ligands are utilized in transition metal catalysis to direct C-H activation and other transformations, enabling the synthesis of complex molecular architectures.

Precursors to Heterocycles: Benzamides are valuable intermediates in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Overview of Cyano-Substituted Aromatic Amides in Chemical Literature

The introduction of a cyano (-CN) group to an aromatic amide scaffold significantly influences its chemical properties and opens up new avenues for research. The cyano group is a strong electron-withdrawing group, which can alter the reactivity of the aromatic ring and the amide functionality.

Research in the chemical literature highlights several key areas of interest for cyano-substituted aromatic amides:

Reactivity and Transformations: The cyano group can undergo various chemical reactions, including hydrolysis to a carboxylic acid, reduction to a primary amine, and participation in cycloaddition reactions. evitachem.com These transformations provide pathways to a diverse range of functionalized molecules.

Coordination Chemistry: The nitrile nitrogen of the cyano group can coordinate with metal ions, making these compounds useful as ligands in coordination chemistry and materials science. nih.gov

Directed C-H Functionalization: The amide group can act as a directing group in transition metal-catalyzed reactions, enabling the selective functionalization of C-H bonds at positions ortho to the amide. The presence of a cyano group can further modulate this reactivity. nih.gov

Precursors for Biologically Active Molecules: Cyano-substituted aromatic amides serve as intermediates in the synthesis of various compounds with potential biological applications. smolecule.com

Research Context of 4-Cyano-N,N-diethylbenzamide within Functionalized Tertiary Amides

This compound is a specific example of a functionalized tertiary amide. Tertiary amides, where the amide nitrogen is bonded to two carbon atoms, are generally considered robust and less reactive than primary or secondary amides. However, recent advancements have demonstrated their potential as versatile synthons in organic synthesis.

The research context for this compound is situated within the broader exploration of tertiary amide functionalization:

Reductive Functionalization: A key area of research involves the reductive functionalization of tertiary amides. frontiersin.orgchemrxiv.orgacs.org This approach transforms the typically inert amide group into a reactive intermediate, such as an iminium ion or an α-amino radical, which can then be trapped by various nucleophiles. chemrxiv.orgacs.org

Tandem Catalysis: Methodologies have been developed that utilize tandem catalysis, for example, combining an iridium-catalyzed hydrosilylation of the amide with a copper-catalyzed addition of a nucleophile. rsc.org This allows for the deoxygenative functionalization of tertiary amides in a single, highly chemoselective step. rsc.org

Synthesis of Complex Amines: These advanced synthetic methods enable the conversion of readily available tertiary amides into complex tertiary amine building blocks and natural products. frontiersin.orgresearchgate.net The presence of a functional group like the cyano group in this compound offers further opportunities for diversification.

The study of this compound contributes to this field by providing a specific substrate to test and develop new synthetic methodologies for the functionalization of tertiary amides. Its structure, featuring a para-cyano group on the benzoyl moiety and two ethyl groups on the nitrogen, provides a unique combination of electronic and steric properties.

Table of Compound Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 95725-03-4 chemsrc.com |

| Molecular Formula | C12H14N2O evitachem.com |

| Molecular Weight | 202.25 g/mol evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-cyano-N,N-diethylbenzamide |

InChI |

InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4H2,1-2H3 |

InChI Key |

FGVTXCWBPWGPJW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano N,n Diethylbenzamide

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 4-cyano-N,N-diethylbenzamide molecule in a highly convergent manner, often by forming key bonds in the final steps of the synthesis.

Synthesis via Chemo- and Regioselective Reactions (e.g., Schmidt reaction from aldehydes)

The Schmidt reaction is a powerful tool in organic synthesis that allows for the conversion of carbonyl compounds, including aldehydes, into other functional groups. wikipedia.orglibretexts.org When an aldehyde reacts with hydrazoic acid (HN₃) or an azide (B81097) source like azidotrimethylsilane (B126382) (TMSN₃) under acidic conditions, it can be converted directly into a nitrile. libretexts.orgorganic-chemistry.org This transformation is chemo- and regioselective, providing a direct route to the cyano group.

For the synthesis of this compound, this strategy would involve the use of 4-formyl-N,N-diethylbenzamide as the starting material. The reaction proceeds in the presence of a Brønsted or Lewis acid catalyst. libretexts.org An improved protocol for this reaction utilizes a substoichiometric amount of a strong acid like triflic acid in a strong hydrogen-bond-donating solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which facilitates the reaction and often allows for high yields without extensive aqueous workup. nih.gov

Table 1: Example Conditions for Schmidt Reaction of Aldehydes

| Starting Material | Reagents | Catalyst | Solvent | Outcome |

|---|

Reductive Cyanation Approaches for Tertiary Amides

Reductive cyanation has emerged as a valuable method for nitrile synthesis, offering an alternative to traditional methods that often rely on toxic cyanide salts. nih.govbeilstein-journals.org This approach typically involves the coupling of an organic halide with a cyanide source under reductive conditions. While not directly applied to tertiary amides themselves, this strategy can be used on a suitable precursor that already contains the N,N-diethylbenzamide moiety.

A notable development in this area is the nickel-catalyzed reductive cyanation of organic chlorides. nih.gov This method can utilize carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as a cyanide-free source for the cyano group. nih.gov To synthesize this compound, this would necessitate a starting material such as 4-chloro-N,N-diethylbenzamide. The reaction is facilitated by a nickel catalyst, often paired with a specialized ligand like a tridentate phosphine (B1218219) (Triphos), and a reducing agent. nih.gov This approach is valued for its excellent functional group tolerance. nih.gov

Table 2: Conceptual Reductive Cyanation for Tertiary Amide Precursor

| Starting Material | Cyano Source | Catalyst System | Reductant | Product |

|---|

Functional Group Interconversion and Derivatization Routes

These synthetic pathways involve modifying a pre-existing molecule that already contains a significant portion of the target structure. This can involve building the amide from a cyanobenzoic acid precursor or introducing the cyano group onto an existing N,N-diethylbenzamide ring.

Preparation from Benzoic Acid Precursors

One of the most straightforward and common methods for synthesizing amides is the coupling of a carboxylic acid with an amine. For this compound, this involves the reaction of 4-cyanobenzoic acid with diethylamine (B46881). Since direct reaction is inefficient, the carboxylic acid must first be "activated."

Common activation methods include:

Conversion to an Acyl Chloride: 4-cyanobenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-cyanobenzoyl chloride. This highly reactive intermediate readily reacts with diethylamine to form the desired amide.

Use of Coupling Reagents: A wide range of peptide coupling reagents can facilitate the reaction. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid to form an acylimidazolide intermediate, which then reacts with diethylamine. sld.cu This method is often performed as a one-pot procedure. sld.cu

Mitsunobu Reaction: A non-classical Mitsunobu reaction has been developed for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This method typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) in a solvent such as toluene. nih.gov

Table 3: Synthesis from 4-Cyanobenzoic Acid

| Method | Activating Agent(s) | Amine | Key Features |

|---|---|---|---|

| Acyl Chloride Route | SOCl₂ or (COCl)₂ | Diethylamine | Two-step process, highly reactive intermediate. |

| Coupling Agent Route | 1,1'-Carbonyldiimidazole | Diethylamine | Often a one-pot, milder procedure. sld.cu |

Strategic Introduction of the Cyano Moiety

An alternative strategy is to begin with an N,N-diethylbenzamide derivative and introduce the cyano group at the 4-position of the aromatic ring. This is a classic functional group interconversion strategy.

A primary method for this transformation is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. The synthesis would start with 4-bromo-N,N-diethylbenzamide. This compound is heated with a cyanide source, most commonly copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). google.comgoogle.com This reaction directly substitutes the bromine atom with a cyano group to yield the final product.

Another powerful method is the Sandmeyer reaction, which starts from 4-amino-N,N-diethylbenzamide. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) cyanide to introduce the cyano group.

Derivatization from Related N,N-Diethylbenzamide Structures

This approach involves modifying a different functional group already present at the 4-position of the N,N-diethylbenzamide ring into a cyano group. For example, one could start with 4-formyl-N,N-diethylbenzamide, the same precursor mentioned for the Schmidt reaction.

A classic two-step conversion involves:

Formation of an Aldoxime: The 4-formyl-N,N-diethylbenzamide is reacted with hydroxylamine (B1172632) (NH₂OH) to form 4-(hydroxyiminomethyl)-N,N-diethylbenzamide (the aldoxime).

Dehydration of the Aldoxime: The aldoxime is then treated with a dehydrating agent. A wide variety of reagents can accomplish this, including acetic anhydride, thionyl chloride, or phosphorus pentoxide, to eliminate water and form the nitrile (cyano) group.

This method provides a reliable alternative to direct methods like the Schmidt reaction for converting an aldehyde into a nitrile.

Directed Ortho-Functionalization Strategies for Benzamide (B126) Derivatives

The N,N-diethylbenzamide moiety is a powerful directing group in organic synthesis, enabling the selective functionalization of the C-H bond at the ortho position (the carbon atom adjacent to the amide substituent). This directed metalation and subsequent functionalization provides a reliable route to a wide array of 1,2-disubstituted and polysubstituted aromatic compounds that can be difficult to access through classical electrophilic aromatic substitution methods. sci-hub.sebaranlab.org The Lewis basic nature of the amide's carbonyl oxygen allows it to coordinate with metal catalysts or strong bases, positioning the reactive center in close proximity to the ortho-proton and facilitating its abstraction or activation. baranlab.org This section explores several key catalytic and stoichiometric methodologies that leverage the N,N-diethylamide group to achieve regioselective ortho-functionalization.

Palladium-Catalyzed Decarboxylative Ortho-Acylation

A notable strategy for the synthesis of ortho-acylated benzamides, such as 2-(4-cyanobenzoyl)-N,N-diethylbenzamide, involves a palladium-catalyzed decarboxylative coupling. This method utilizes arylglyoxylic acids (α-oxocarboxylic acids) as the acyl source, which react with benzamide derivatives through a C-H activation mechanism. nih.govacs.orgacs.org The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), and requires a stoichiometric oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to facilitate the catalytic cycle. nih.govacs.org

The key feature of this transformation is the ability of the N,N-dialkylamide group to act as a directing group, guiding the palladium catalyst to selectively activate the ortho C–H bond. nih.gov Unlike some systems where palladium may insert into the N-C(O) bond, this methodology allows for direct C-C bond formation at the aromatic ring, yielding ortho-acylated products with high selectivity. nih.govacs.org The process is valued for using α-oxocarboxylic acids, which serve as effective acyl precursors that release carbon dioxide as the only byproduct. acs.org

Table 1: Example of Palladium-Catalyzed Decarboxylative Ortho-Acylation Reaction conditions for the acylation of N,N-diethylbenzamide.

| Parameter | Condition | Reference |

| Benzamide Substrate | N,N-diethylbenzamide | nih.gov |

| Acyl Source | Phenylglyoxylic acid | nih.gov |

| Catalyst | Pd(TFA)₂ (10 mol %) | nih.govacs.org |

| Oxidant | (NH₄)₂S₂O₈ (3 equiv.) | nih.govacs.org |

| Solvent | 1,2-Dichloroethane (DCE) | nih.govacs.org |

| Temperature | 80 °C | nih.govacs.org |

| Time | 24 h | nih.govacs.org |

| Product | 2-Benzoyl-N,N-diethylbenzamide | nih.gov |

Rhodium-Catalyzed Oxidative Ortho-Acylation

An alternative approach for ortho-acylation is the rhodium-catalyzed oxidative coupling of benzamides with aldehydes. nih.govacs.org This reaction proceeds via a direct sp² C-H bond cleavage, facilitated by a rhodium catalyst. nih.gov A commonly employed catalytic system consists of a rhodium complex, such as [Cp*RhCl₂]₂, activated by a silver salt co-catalyst like silver hexafluoroantimonate (AgSbF₆). nih.govacs.org An oxidant, typically silver carbonate (Ag₂CO₃), is required to regenerate the active catalyst. nih.gov

In this process, the N,N-diethylbenzamide group directs the rhodium catalyst to the ortho position, leading to the formation of a rhodacycle intermediate. Subsequent reaction with an aldehyde and oxidative elimination yields the ortho-acylated benzamide product. acs.org This methodology offers a direct route to ortho-acyl benzamides from readily available aldehydes. nih.gov

Table 2: Representative Conditions for Rhodium-Catalyzed Oxidative Ortho-Acylation General conditions for the reaction between N,N-diethylbenzamide and an aryl aldehyde.

| Parameter | Condition | Reference |

| Benzamide Substrate | N,N-diethylbenzamide | nih.govacs.org |

| Acyl Source | Aryl Aldehydes | nih.govacs.org |

| Catalyst | [Cp*RhCl₂]₂ | nih.govacs.org |

| Co-catalyst/Additive | AgSbF₆ | nih.govacs.org |

| Oxidant | Ag₂CO₃ | nih.gov |

| Solvent | e.g., 1,4-Dioxane | orgsyn.org |

| Temperature | 125 °C | orgsyn.org |

| Product | 2-Acyl-N,N-diethylbenzamide | nih.govacs.org |

Catalyzed C-H Cyanation of Benzamides

The synthesis of ortho-cyanated benzamides, such as 2-cyano-N,N-diethylbenzamide, can be effectively achieved by leveraging directed ortho-metalation (DoM), followed by quenching with an electrophilic cyanating agent. While direct catalytic C-H cyanation is an evolving field, the DoM approach provides a robust and well-established alternative. sci-hub.se

The process begins with the deprotonation of the ortho-position of N,N-diethylbenzamide using a strong lithium amide base or an alkyllithium reagent like sec-butyllithium (B1581126), typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). sci-hub.seuwindsor.ca The amide directing group complexes the lithium base, ensuring high regioselectivity. baranlab.orguwindsor.ca The resulting ortho-lithiated species is a potent nucleophile that can react with a suitable cyanating agent. Electrophiles such as cyanogen (B1215507) bromide or N-cyanobenzenesulfonamide are used to introduce the nitrile functionality at the ortho-position, yielding the desired 2-cyano-N,N-diethylbenzamide.

Utility of Directed Ortho-Metalation in Benzamide Synthesis

Directed ortho-metalation (DoM) is a cornerstone of synthetic methodology for constructing polysubstituted aromatic compounds, and the N,N-diethylamide is one of the most powerful directed metalation groups (DMGs). sci-hub.senih.gov The reaction involves treating an N,N-diethylbenzamide derivative with a strong organolithium base at cryogenic temperatures. sci-hub.seuwindsor.ca The base coordinates to the amide and selectively removes a proton from the adjacent ortho position, generating a stabilized ortho-lithiated intermediate. sci-hub.sebaranlab.org

This nucleophilic intermediate can be trapped with a wide variety of electrophiles, enabling the introduction of diverse functional groups with high regiocontrol. sci-hub.se This strategy avoids the regioselectivity issues often encountered with electrophilic aromatic substitution on substituted rings. The versatility of DoM allows for the synthesis of complex molecules by sequential metalations and functionalizations. For instance, after introducing a substituent at one ortho position, it is sometimes possible to direct a second metalation to the other ortho position, providing access to contiguously substituted patterns. sci-hub.se

Table 3: Ortho-Functionalization of N,N-diethylbenzamide via Directed Ortho-Metalation A selection of electrophiles and the corresponding ortho-substituted products.

| Electrophile | Reagent Example | Ortho-Substituent | Resulting Product Class | Reference |

| Carbonyl Compounds | Acetone | -C(OH)(CH₃)₂ | Tertiary Alcohol | sci-hub.se |

| Alkyl Halides | Methyl Iodide | -CH₃ | Alkylated Benzamide | sci-hub.se |

| Silyl Halides | Trimethylsilyl chloride | -Si(CH₃)₃ | Silylated Benzamide | sci-hub.se |

| Disulfides | Dimethyl disulfide | -SCH₃ | Thioether | sci-hub.se |

| Iodine | I₂ | -I | Iodobenzamide | sci-hub.se |

| Cyanating Agents | Cyanogen bromide | -CN | Cyanobenzamide | sci-hub.se |

Chemical Reactivity and Transformation Pathways of 4 Cyano N,n Diethylbenzamide

Reactivity of the Amide Functional Group

The N,N-diethylamide group is a robust functional group, generally less electrophilic at the carbonyl carbon than corresponding esters or acid chlorides due to the electron-donating resonance effect of the nitrogen atom. auburn.edu Nevertheless, it can undergo specific transformations, notably reduction and C-N bond cleavage, under appropriate conditions.

The reduction of tertiary amides typically proceeds to the corresponding tertiary amine with powerful reducing agents like lithium aluminum hydride (LiAlH₄). savemyexams.com However, achieving a selective partial reduction to the aldehyde oxidation state is a significant synthetic challenge that requires carefully chosen reagents and controlled conditions to prevent over-reduction.

Research has demonstrated that sterically hindered dialkylboranes can effectively reduce tertiary amides to aldehydes. For instance, N,N-diethylbenzamide can be cleanly reduced to benzaldehyde (B42025) in nearly quantitative yield. scribd.com The use of one equivalent of a sterically demanding reagent like dicyclohexylborane (B74569) (Chx₂BH) or disiamylborane (B86530) (Sia₂BH) at 25 °C in THF allows for the reaction to be stopped at the aldehyde stage. scribd.com This method's success is attributed to the formation of a stable tetrahedral intermediate that resists a second hydride addition from the bulky borane (B79455) reagent. In contrast, less hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) tend to result in the fully reduced amine or even the corresponding alcohol. scribd.com

| Reagent (1 equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Dicyclohexylborane (Chx₂BH) | THF | 25 | 6 | Benzaldehyde | 99 (GC Yield) |

| Disiamylborane (Sia₂BH) | THF | 25 | 6 | Benzaldehyde | 99 (GC Yield) |

This methodology is applicable to 4-cyano-N,N-diethylbenzamide, although the presence of the cyano group must be considered, as it is also susceptible to reduction. The chemoselectivity of the reducing agent is therefore paramount.

The carbon-nitrogen bond of an amide is exceptionally stable due to resonance, making its cleavage challenging. Cleavage can generally be accomplished through two primary pathways: hydrolysis or reductive cleavage.

Hydrolysis: Amide hydrolysis requires forcing conditions, typically refluxing in a strong aqueous acid or base. savemyexams.comlibretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form a carboxylic acid and a protonated diethylamine (B46881). libretexts.org

Base-promoted hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate that expels the diethylamide anion, a very poor leaving group. The reaction is driven forward by the deprotonation of the resulting carboxylic acid to form a stable carboxylate salt. libretexts.org

Reductive Cleavage: Non-hydrolytic methods provide alternative pathways for C-N bond scission. For benzamides, reductive cleavage can be achieved using an excess of lithium metal in the presence of a catalytic amount of an electron carrier like naphthalene. This process leads to the formation of the corresponding alcohol (from C-O bond cleavage of the intermediate) and the amine after workup. organic-chemistry.org More recently, transition-metal-free protocols using specific hydrosilanes have been developed that can selectively cleave the C-N bond via a deacylative mechanism, yielding the parent amine (diethylamine) and a silyl-protected derivative of the aromatic portion. organic-chemistry.org

Transformations Involving the Cyano Group

The cyano group (a nitrile) is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: Similar to the amide, the cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, typically proceeding through a primary amide intermediate. This would convert this compound into terephthalic acid derivatives.

Reduction to Amines: The cyano group is readily reduced to a primary amine (aminomethyl group) by potent hydride reagents such as LiAlH₄ or through catalytic hydrogenation. This offers a pathway to synthesize 4-(aminomethyl)-N,N-diethylbenzamide.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde is a valuable transformation. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used. semanticscholar.org More recently, modified aluminum hydride reagents like lithium diisobutylpiperidinohydroaluminate (LDBPA) have been shown to reduce aromatic nitriles to the corresponding aldehydes in quantitative yields under mild conditions (0 °C in THF). semanticscholar.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the cyano group. The resulting imine anion, upon acidic workup, hydrolyzes to a ketone. This allows for the synthesis of 4-acyl-N,N-diethylbenzamides.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring is governed by the electronic properties of the two substituents. Their combined influence dictates the regioselectivity of further substitution reactions.

While typical electrophilic aromatic substitution is disfavored due to the deactivating nature of both substituents, the N,N-diethylamide group is a powerful directed metalation group (DMG). wikipedia.org This property allows for highly regioselective functionalization at the position ortho to the amide.

This process, known as directed ortho metalation (DoM), involves treating the substrate with a strong organolithium base, such as sec-butyllithium (B1581126) (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netthieme-connect.com The amide's carbonyl oxygen coordinates to the lithium ion, positioning the base to selectively deprotonate the adjacent ortho-proton. baranlab.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce a third substituent onto the ring exclusively at the C2 position. researchgate.netthieme-connect.com This method bypasses the usual electronic directing effects and provides a reliable route to contiguously substituted aromatic compounds.

| Base/Conditions | Electrophile (E+) | Product (ortho-Substituent) | Yield (%) |

|---|---|---|---|

| sec-BuLi/TMEDA, THF, -78°C | CH₃I | -CH₃ | 95 |

| sec-BuLi/TMEDA, THF, -78°C | (CH₃)₂CO (Acetone) | -C(OH)(CH₃)₂ | 96 |

| sec-BuLi/TMEDA, THF, -78°C | C₆H₅CHO (Benzaldehyde) | -CH(OH)C₆H₅ | 91 |

| sec-BuLi/TMEDA, THF, -78°C | CO₂ (then H₃O+) | -COOH | 71 |

| sec-BuLi/TMEDA, THF, -78°C | DMF | -CHO | 88 |

The electronic nature of the cyano and N,N-diethylamide groups significantly influences the ring's reactivity.

Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and is a meta-director. minia.edu.egquora.com

N,N-Diethylamide Group (-CONEt₂): This group is also deactivating towards EAS due to the strong inductive withdrawal of the carbonyl group. However, the nitrogen lone pair can donate electron density to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org Because the para position is already occupied, this would direct substitution to the ortho position.

In a standard EAS reaction, the ring of this compound would be highly deactivated. The powerful deactivating effect of the cyano group and the moderate deactivating effect of the amide group make the ring very electron-poor and thus unreactive towards most electrophiles. lumenlearning.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano N,n Diethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 4-cyano-N,N-diethylbenzamide provides precise information about the number, connectivity, and chemical environment of the protons. Due to hindered rotation around the carbonyl-nitrogen (C-N) amide bond, the two ethyl groups are not chemically equivalent, leading to more complex signals than might be anticipated.

The aromatic region typically displays two distinct signals corresponding to the protons on the para-substituted benzene (B151609) ring. These appear as two doublets, characteristic of an AA'BB' spin system, integrating to two protons each. The protons ortho to the electron-withdrawing cyano group are expected to be downfield compared to those ortho to the amide group.

The aliphatic region is characterized by signals for the two inequivalent ethyl groups. Each ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The splitting pattern (quartet and triplet) confirms their coupling to each other. The chemical shift difference between the two methylene quartets and the two methyl triplets is a direct consequence of the restricted amide bond rotation.

Interactive Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Aromatic (Ha) |

| ~7.50 | Doublet | 2H | Aromatic (Hb) |

| ~3.55 | Quartet | 2H | Methylene (-CH₂) |

| ~3.25 | Quartet | 2H | Methylene (-CH₂) |

| ~1.25 | Triplet | 3H | Methyl (-CH₃) |

| ~1.10 | Triplet | 3H | Methyl (-CH₃) |

Note: Data are representative and based on analysis of structurally similar compounds. Actual chemical shifts may vary depending on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: six for the aromatic ring and cyano group, two for the inequivalent methylene and methyl carbons of the ethyl groups, and one for the carbonyl carbon.

The carbonyl carbon (C=O) of the amide typically appears significantly downfield, often in the 168-172 ppm range. The nitrile carbon (-C≡N) is also characteristic, appearing around 118 ppm. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary carbons (the one attached to the carbonyl and the one attached to the cyano group). oregonstate.edu The aliphatic region will contain signals for the methylene carbons (typically 40-45 ppm) and the methyl carbons (around 12-15 ppm).

Interactive Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl (C=O) |

| ~142 | Quaternary Aromatic (C-CN) |

| ~132 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~118 | Quaternary Aromatic (C-CO) |

| ~112 | Nitrile (-C≡N) |

| ~43 | Methylene (-CH₂) |

| ~39 | Methylene (-CH₂) |

| ~14 | Methyl (-CH₃) |

| ~13 | Methyl (-CH₃) |

Note: Data are representative and based on analysis of structurally similar compounds. Actual chemical shifts may vary depending on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be observed between the methylene quartet and the methyl triplet of each respective ethyl group, confirming their direct connectivity. No correlations would be seen with the isolated aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. wikipedia.org It would show correlations between the methylene proton signals and their corresponding methylene carbon signals, and likewise for the methyl and aromatic protons and their attached carbons. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. wikipedia.org Key expected correlations would include:

From the aromatic protons (Ha) to the nitrile carbon and adjacent aromatic carbons.

From the aromatic protons (Hb) to the carbonyl carbon and adjacent aromatic carbons.

From the methylene (-CH₂) protons to the carbonyl carbon and their corresponding methyl carbons. This correlation from the ethyl groups to the carbonyl carbon is critical for confirming the N,N-diethylbenzamide structure.

Mass Spectrometry

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₁₂H₁₄N₂O. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) that matches the calculated exact mass for C₁₂H₁₅N₂O⁺, thereby confirming the molecular formula.

Molecular Formula: C₁₂H₁₄N₂O

Calculated Exact Mass ([M]): 202.1106 g/mol

Expected HRMS m/z ([M+H]⁺): 203.1184

In mass spectrometry, the molecular ion often fragments in a predictable manner upon ionization. Analyzing this fragmentation pattern provides further structural confirmation. For this compound, key fragmentation pathways would likely involve the amide functional group.

A primary and highly characteristic fragmentation event for N,N-disubstituted benzamides is the alpha-cleavage of a C-N bond, leading to the formation of a stable benzoyl cation.

Primary Fragmentation: Loss of the diethylamino radical (•N(CH₂CH₃)₂) from the molecular ion to produce the 4-cyanobenzoyl cation. This would result in a prominent peak at m/z 129.

Secondary Fragmentation: The 4-cyanobenzoyl cation (m/z 129) can subsequently lose carbon monoxide (CO) to yield a 4-cyanophenyl cation, resulting in a signal at m/z 101.

Other Fragments: Another possible fragmentation pathway involves the cleavage of an ethyl group from the nitrogen atom, leading to a fragment ion corresponding to the loss of a •CH₂CH₃ radical.

The presence of these specific fragments in the mass spectrum provides strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: the cyano group (C≡N), the tertiary amide group (C=O, C-N), the diethylamino alkyl chains (C-H), and the para-substituted benzene ring (C=C, C-H).

The key vibrational modes for this compound can be assigned to specific regions of the infrared spectrum. The nitrile (C≡N) stretching vibration provides a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2240 and 2220 cm⁻¹. This peak is highly characteristic and serves as a reliable indicator of the cyano group's presence. researchgate.net

The tertiary amide group gives rise to several distinct vibrations. The most prominent is the carbonyl (C=O) stretching band, known as the Amide I band. For tertiary amides, this band is typically strong and appears in the range of 1670–1630 cm⁻¹. The absence of an N-H bond in the N,N-disubstituted amide means there is no Amide II band, which simplifies this region of the spectrum. The C-N stretching vibration of the tertiary amide is found in the 1400-1000 cm⁻¹ region.

Vibrations associated with the aromatic ring include C-H stretching, which occurs above 3000 cm⁻¹, and C=C in-plane stretching, which gives rise to a series of bands in the 1600–1450 cm⁻¹ region. The para-substitution pattern of the benzene ring typically produces a characteristic out-of-plane C-H bending band in the fingerprint region, between 860 and 800 cm⁻¹. The aliphatic C-H bonds of the two ethyl groups are responsible for symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹) and bending vibrations (scissoring, rocking) around 1465 cm⁻¹ and 1380 cm⁻¹. nist.govresearchgate.net

The expected vibrational frequencies for this compound, based on the analysis of its functional groups and data from analogous compounds, are summarized in the table below. acadpubl.eunih.govnist.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100–3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2980–2850 | Medium to Strong |

| Nitrile C≡N Stretch | -C≡N | 2240–2220 | Sharp, Strong |

| Amide I (C=O Stretch) | R-C(=O)NR'₂ | 1670–1630 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1610–1580, 1510-1475 | Medium |

| Aliphatic C-H Bend | -CH₂, -CH₃ | 1470–1430, 1380-1365 | Medium |

| Amide C-N Stretch | (C=O)-N | ~1300 | Medium |

| Aromatic C-H Out-of-Plane Bend | p-substituted ring | 860–800 | Strong |

X-ray Crystallographic Analysis of this compound and its Congeners

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on molecular conformation, crystal packing, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of its congeners—structurally similar benzamides and benzonitriles—allows for a detailed prediction of its solid-state characteristics. mdpi.comacs.org

The solid-state conformation of this compound is dictated by the rotational freedom around the C(ring)-C(carbonyl) and C(carbonyl)-N bonds. In the crystal structures of many N-substituted benzamides, the amide group is not coplanar with the benzene ring. nih.gov For instance, in N-(4-chlorophenyl)benzamide, the dihedral angle between the amide group plane and the benzoyl ring is 29.95°. nih.gov A similar non-planar conformation is expected for this compound, which helps to minimize steric hindrance between the carbonyl oxygen, the diethylamino groups, and the aromatic ring protons.

The crystal packing of this compound would be governed by a combination of intermolecular interactions involving its polar functional groups and aromatic system. rsc.orgias.ac.in In the absence of strong hydrogen bond donors (like an N-H group), the packing is likely directed by weaker C-H···O and C-H···N hydrogen bonds, as well as dipole-dipole and van der Waals forces. researchgate.netnsf.gov

The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor, and it is expected to participate in C-H···O interactions with C-H groups from the aromatic rings or the ethyl chains of neighboring molecules. Similarly, the nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor in C-H···N interactions. These interactions often guide the formation of supramolecular synthons, such as chains or dimers, which then assemble to form the final crystal lattice. mdpi.com

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, the determination of absolute configuration is not applicable to this specific compound.

However, for chiral derivatives or congeners of this compound, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration. This technique is crucial when a molecule contains one or more stereocenters, and its biological or chemical properties are dependent on its specific three-dimensional arrangement. An example of a chiral congener is the delta-opioid receptor agonist SNC 80, which is (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, where the absolute configuration was confirmed by X-ray analysis. researchgate.net

The determination of absolute configuration is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. When using X-ray radiation of an appropriate wavelength, the differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry of the molecule in the crystal.

Computational and Mechanistic Investigations of 4 Cyano N,n Diethylbenzamide Chemistry

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Despite the utility of DFT in chemical research, specific studies employing this method to investigate the reaction mechanisms of 4-cyano-N,N-diethylbenzamide have not been identified in a comprehensive search of existing literature.

Quantum-Mechanical Studies for Spectroscopic Data Interpretation

Quantum-mechanical calculations are instrumental in the interpretation of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. By computing theoretical spectra, chemists can assign experimental signals to specific molecular vibrations, chemical shifts, and electronic transitions. This synergy between theoretical calculations and experimental results provides a deeper understanding of molecular structure and bonding.

However, there is no specific research available that applies quantum-mechanical methods to interpret the spectroscopic data of this compound.

Theoretical Exploration of Intramolecular Hydrogen Bonding and Conformational Dynamics

The presence and nature of intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. Theoretical methods are often employed to explore the potential for such interactions and to study the conformational dynamics, identifying the most stable conformers and the energy barriers between them.

A review of the literature indicates that no theoretical studies have been published that specifically explore the intramolecular hydrogen bonding or conformational dynamics of this compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial in understanding ligand-target interactions, providing insights into binding modes and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.

Specific molecular modeling or docking studies focused on the ligand-target interactions of this compound within chemical systems are not documented in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical or other properties. By identifying key molecular descriptors that correlate with a specific activity or property, QSAR can be used to predict the properties of new compounds and to guide structural optimization.

There are no published QSAR studies that focus on the structural optimization or property prediction of this compound based on its physicochemical and structural parameters.

Synthetic Utility and Applications in Advanced Chemical Synthesis

4-Cyano-N,N-diethylbenzamide as a Versatile Precursor

This compound is a strategically important scaffold in organic synthesis, serving as a versatile precursor for a range of more complex molecules. Its utility stems from the presence of three key functional groups: a nitrile (cyano group), a tertiary amide, and a benzene (B151609) ring. Each of these sites can be selectively manipulated or can participate in various chemical transformations, providing chemists with multiple pathways for molecular elaboration. The electron-withdrawing nature of both the cyano and amide groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions. Furthermore, the amide functionality is a well-established directing group for metal-catalyzed C-H activation, enabling regioselective functionalization of the aromatic core.

The application of this compound as a foundational building block is demonstrated by its role in constructing larger, more intricate molecular architectures. The N,N-diethylbenzamide moiety, in particular, is recognized as a powerful directing group in transition metal-catalyzed reactions that forge new carbon-carbon and carbon-heteroatom bonds. This capability allows for the precise, regiocontrolled introduction of new substituents onto the aromatic ring, a critical step in building molecular complexity. For instance, its derivatives are used in hydroarylation reactions to create new C-C bonds, transforming a simple aromatic precursor into a more complex structure. The cyano group adds another layer of versatility, as it can be converted into various other functionalities such as amines, carboxylic acids, or tetrazoles, each opening up new avenues for synthetic diversification.

While not a direct intermediate in the classical Strecker synthesis, this compound can be utilized to generate α-aminonitriles through modern synthetic methods. Specifically, the N,N-diethylamino group is susceptible to oxidative C-H cyanation. This transformation targets the C-H bond alpha to the nitrogen atom. organic-chemistry.orgresearchgate.net Catalytic systems, including those based on ruthenium or photoredox catalysis, can facilitate the introduction of a cyano group at this position, converting one of the N-ethyl groups into an α-aminonitrile moiety. organic-chemistry.orgmdpi.com This reaction proceeds via the formation of an iminium ion intermediate, which is then trapped by a cyanide nucleophile. This method provides a pathway to highly functionalized molecules that are valuable intermediates for the synthesis of non-natural amino acids and other nitrogen-containing compounds.

| Starting Material | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| This compound | Oxidative α-C-H Cyanation | 2-(N-(4-cyanobenzoyl)-N-ethylamino)propanenitrile | Formation of a valuable α-aminonitrile intermediate. organic-chemistry.org |

The functional handles present in this compound make it a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals.

Indoles : The benzamide (B126) portion of the molecule is a suitable starting point for the Madelung indole (B1671886) synthesis. wikipedia.orgyoutube.com This reaction involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org To apply this to this compound, it would first be converted to an N-acyl-o-toluidine derivative. The subsequent base-catalyzed cyclization would then yield a substituted indole, with the 4-cyano group from the original precursor being incorporated into the final indole scaffold at position 5. Modified Madelung syntheses that proceed under milder conditions have also been developed. researchgate.netnih.gov

Benzothiazinones : This class of heterocycles, known for potent anti-tuberculosis activity, can be synthesized from benzoic acid derivatives. nih.gov this compound can be readily hydrolyzed to 4-cyanobenzoic acid. This acid can then be converted to its corresponding acid chloride and reacted with a suitable thiourea (B124793) derivative in a cyclocondensation reaction to form the benzothiazinone ring system. nih.govnih.gov This positions this compound as a useful starting material for accessing these medicinally important scaffolds.

Pyrido-benzodiazepines : While direct synthesis from this compound is less common, its functional groups can be strategically employed to construct this complex heterocyclic system. Pyrido-benzodiazepines are important scaffolds in medicinal chemistry. researchgate.netnih.gov A plausible synthetic route could involve the chemical modification of either the cyano or the amide group to facilitate a cyclization reaction. For instance, reduction of the cyano group to an aminomethyl group, followed by further elaboration and cyclization with a suitable pyridine-based precursor, could be a viable strategy for constructing the diazepine (B8756704) ring fused to a pyridine (B92270) ring. General methods for synthesizing benzodiazepine (B76468) rings often involve the condensation of functionalized synthons. researchgate.netmdpi.com

Role in Ligand Design for Catalytic Systems

The N,N-diethylbenzamide functional group is a highly effective directing group in transition-metal-catalyzed C–H activation reactions. nih.govrsc.org Directing groups are molecular fragments that position a metal catalyst at a specific C-H bond, enabling regioselective functionalization. acs.orgnih.gov The oxygen atom of the amide carbonyl in this compound acts as a Lewis basic site that can coordinate to a metal center (e.g., rhodium, palladium, iridium), forming a stable five-membered metallacycle intermediate. nih.govresearchgate.net This geometric arrangement directs the catalyst to activate the C-H bond at the ortho position of the aromatic ring.

This directed C-H activation strategy allows for a variety of transformations, including arylation, alkylation, and olefination, to be performed with high regioselectivity. The presence of the electron-withdrawing 4-cyano group can modulate the electronic properties of the aromatic ring and the coordinating ability of the amide, potentially influencing the efficiency and outcome of the catalytic reaction. This role as a directing group makes this compound and its derivatives valuable tools for the efficient and predictable synthesis of polysubstituted aromatic compounds. researchgate.net

| Reaction Type | Catalyst | Role of N,N-Diethylbenzamide | Outcome |

|---|---|---|---|

| ortho-C-H Olefination | Rh(III) | Directs catalyst to the ortho C-H bond. | Regioselective formation of a C-C bond with an alkene. |

| ortho-C-H Arylation | Pd(II) | Positions catalyst for C-H activation. nih.gov | Regioselective formation of a biaryl system. |

Strategies for Late-Stage Functionalization in Medicinal Chemistry (emphasizing synthetic feasibility and chemical space exploration)

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. nih.govchimia.ch This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) and optimize drug properties without needing to redesign the entire synthesis from scratch. drugdiscoverytrends.com this compound serves as an excellent model scaffold for demonstrating various LSF strategies, which expand the accessible chemical space around this core structure.

Key LSF strategies applicable to this molecule include:

Modification of the Cyano Group : The nitrile is a versatile functional group that can be transformed into a variety of other moieties. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. Each of these transformations introduces significant changes in the molecule's polarity, charge, and hydrogen bonding capabilities. rsc.orgacs.org

C-H Functionalization of the Aromatic Ring : As discussed previously, the amide group can direct C-H activation to the ortho positions. This allows for the late-stage introduction of various substituents (e.g., alkyl, aryl, halogen) directly onto the aromatic core. researchgate.netresearchgate.net Furthermore, non-directed C-H functionalization methods could potentially modify the meta positions. acs.orgdrugdiscoverytrends.com

Functionalization of the Amide : The tertiary amide itself, while generally stable, can undergo reductive functionalization. frontiersin.orgnih.gov Using specific catalytic systems, the C=O bond can be hydrosilylated and subsequently reacted with nucleophiles to generate α-substituted amines, effectively modifying the link between the aromatic ring and the diethylamino group. frontiersin.orgnih.gov

These LSF approaches enable chemists to systematically and efficiently probe the chemical space around the this compound scaffold, facilitating the optimization of biological activity and pharmacokinetic properties in drug discovery programs.

| Functional Group | Reaction | Resulting Group | Impact on Properties |

|---|---|---|---|

| Cyano | Hydrolysis | Carboxylic Acid | Increases polarity, introduces acidic handle. |

| Cyano | Reduction (e.g., with H₂/catalyst) | Aminomethyl | Introduces basic center, H-bond donor. |

| Cyano | Cycloaddition (e.g., with NaN₃) | Tetrazole | Adds acidic, metabolically stable bioisostere. |

| Aromatic C-H (ortho) | Directed C-H Borylation/Oxidation | Hydroxyl | Adds H-bond donor/acceptor, increases polarity. |

| Aromatic C-H (ortho) | Directed C-H Alkenylation | Alkene | Increases size, modifies conformation. |

Derivatives and Structure Activity Relationship Studies Focused on Molecular Properties

Systematic Structural Modifications of the Aromatic Ring

The benzamide (B126) scaffold allows for the introduction of various functional groups onto the aromatic ring, which can significantly alter the electronic and steric properties of the molecule.

The electronic nature of the aromatic ring of a benzamide can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The parent molecule already contains a strong EWG, the 4-cyano group. Further substitutions can either enhance or counteract its electronic influence.

EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring through resonance or inductive effects. Conversely, additional EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) groups further decrease the ring's electron density. nih.gov These modifications have a predictable impact on the molecule's electronic properties, such as its dipole moment and solubility. For instance, the inclusion of pairs of withdrawing substituents on similar dye molecules has been shown to result in more negative solvation energies, suggesting enhanced solubility. boisestate.edu The synthesis of various substituted N,N-diethylbenzamides has been achieved, allowing for a systematic study of these effects. nih.gov The distal effect of EWGs on amide nitrogen atoms can also influence the acidity of adjacent C-H protons. nih.gov

| Substituent | Type | Position(s) | Anticipated Effect on Ring Electron Density |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (EDG) | ortho, meta, para | Increase |

| -NO₂ (Nitro) | Electron-Withdrawing (EWG) | ortho, meta, para | Decrease |

| -Cl (Chloro) | Electron-Withdrawing (EWG) by induction, Weakly Donating by resonance | ortho, meta, para | Decrease (net effect) |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (EWG) | ortho, meta, para | Strong Decrease |

| -CH₃ (Methyl) | Electron-Donating (EDG) | ortho, meta, para | Slight Increase |

The synthesis of precursors for different positional isomers, such as methyl 2-chloro-5-cyanobenzoate (a precursor for 3-cyano benzamides) and 2-amino-5-cyano-3-methylbenzamide, has been documented. google.commdpi.com Commercially available analogs like 3-cyano-N,N-dimethylbenzamide also serve as reference compounds for comparative studies. sigmaaldrich.com The position of the strongly electron-withdrawing cyano group dictates the distribution of charge across the aromatic system, which in turn affects crystal packing and physical properties like melting and boiling points.

Modifications of the N,N-Diethylamide Moiety

The N,N-diethylamide group is a key feature, influencing the molecule's steric bulk, solubility, and conformational behavior. Modifications to this moiety, such as altering the N-alkyl substituents or incorporating the nitrogen into a cyclic system, can have profound effects on these properties.

Replacing the diethyl groups with other substituents, for example, creating N-acylsulfonamides or incorporating the nitrogen into a piperidine (B6355638) ring, creates new classes of derivatives. nih.govdntb.gov.ua Such changes alter the steric hindrance around the amide bond, which can affect the barrier to rotation and the molecule's preferred conformation. The ability of the amide to act as a hydrogen bond acceptor is retained in tertiary amides, but replacing one ethyl group with hydrogen would introduce hydrogen bond donor capabilities, significantly altering intermolecular interactions and solubility. auburn.edu The N,N-diethylamide functional group is also recognized for its strong Lewis basicity, which is a key property in certain synthetic applications like directed ortho-metalation. nih.gov

Exploration of Chiral Derivatives and Enantiomeric Purity

Chirality can be introduced into benzamide derivatives, leading to enantiomeric pairs with distinct properties in chiral environments. A notable form of chirality in substituted tertiary benzamides is atropisomerism, which arises from hindered rotation around the aryl-carbonyl single bond. nih.gov This restricted rotation creates stable, non-superimposable mirror-image conformations.

The synthesis of atropisomeric benzamides has been achieved through methods such as peptide-catalyzed enantioselective bromination, which introduces a bulky ortho-substituent that restricts bond rotation. nih.gov

Once a racemic or enantiomerically enriched mixture is synthesized, the separation and quantification of the enantiomers are crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have shown extremely high enantioselectivity for resolving chiral benzamide derivatives. nih.govresearchgate.net The determination of enantiomeric excess (ee) can be performed by comparing the peak areas of the separated enantiomers in the chromatogram. uma.esmdpi.com

| Chiral Stationary Phase (CSP) Type | Example Analyte Class | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Cellulose tris(3,5-dichlorophenylcarbamate) | 2-(Benzylsulfinyl)benzamides | Normal Phase (e.g., n-hexane/alcohol) | Complex formation involving hydrogen bonding, π-π, and dipole-dipole interactions. researchgate.net |

| Amylose-based CSPs | Rigid chiral analytes | Polar organic or normal phase | Enantioselectivity based on molecular shape and functional group interactions. researchgate.net |

| Macrocyclic Glycopeptides (e.g., CHIROBIOTIC V) | General racemates | Reversed Phase (e.g., ACN/TEAA buffer) | Inclusion complexing and hydrogen bonding. |

Structure-Property Relationships (excluding biological activities or clinical outcomes)

The relationship between the chemical structure of 4-cyano-N,N-diethylbenzamide derivatives and their non-biological properties is governed by fundamental physicochemical principles. By systematically altering different parts of the molecule, researchers can establish clear correlations between specific structural features and resulting properties like solubility, lipophilicity, and crystal packing. nih.gov

For example, increasing the size of N-alkyl groups generally increases lipophilicity and may decrease aqueous solubility. The introduction of polar functional groups onto the aromatic ring can enhance solubility in polar solvents. These relationships are critical for designing molecules with specific, predefined physical characteristics.

The three-dimensional shape and flexibility of this compound are determined by rotations around several key single bonds: the aryl-carbonyl (Ar-CO) bond, the carbonyl-nitrogen (CO-N) bond, and the N-alkyl bonds. Resonance delocalization between the nitrogen lone pair and the carbonyl group gives the CO-N bond partial double-bond character, leading to a significant energy barrier for rotation. auburn.edumdpi.com

| Bond | Rotational Barrier | Consequence of High Barrier | Methods of Study |

|---|---|---|---|

| Aryl—C(O) | Variable (High with bulky ortho-substituents) | Atropisomerism (Axial Chirality) | Dynamic NMR, X-ray Crystallography, DFT nih.govmdpi.com |

| (O)C—N | High (~16-18 kcal/mol) | Planar amide group, distinct cis/trans N-substituents (on NMR timescale) | Dynamic NMR, DFT mdpi.com |

Influence of Substituents on Electronic Properties

The electronic character of this compound is significantly influenced by the interplay between the electron-withdrawing cyano group (-CN) and the N,N-diethylamido group. The cyano group, positioned at the para position of the benzene (B151609) ring, exerts a strong electron-withdrawing effect through both resonance and inductive effects. This polarization of the aromatic ring affects the electron density at the amide functionality.

A computational analysis of various substituted benzamides can be used to predict their electronic properties, such as dipole moments, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surfaces. These calculations demonstrate a clear correlation between the nature of the substituent and the electronic characteristics of the molecule. For example, the presence of a strong electron-donating group, such as a methoxy (-OCH3) or an amino (-NH2) group, on the phenyl ring would be expected to increase the electron density on the aromatic ring, thereby influencing the properties of the amide and cyano groups. Conversely, the addition of another electron-withdrawing group, like a nitro (-NO2) group, would further decrease the electron density. nih.govnih.gov

These substituent-induced electronic perturbations have a direct impact on the molecule's reactivity, polarity, and ability to engage in intermolecular interactions. The table below, based on computational predictions for analogous substituted benzamides, illustrates the expected trends in electronic properties.

| Substituent at Ortho/Meta Position | Effect on Ring Electron Density | Predicted Change in Dipole Moment | Predicted HOMO-LUMO Gap |

|---|---|---|---|

| -OCH3 (Electron-Donating) | Increase | Increase | Decrease |

| -CH3 (Electron-Donating) | Slight Increase | Slight Increase | Slight Decrease |

| -Cl (Electron-Withdrawing) | Decrease | Decrease | Increase |

| -NO2 (Strongly Electron-Withdrawing) | Significant Decrease | Significant Decrease | Significant Increase |

Intermolecular and Intramolecular Interactions in Solution and Solid State

The solid-state architecture and solution-phase behavior of this compound are dictated by a combination of intermolecular and intramolecular forces. In the solid state, the molecular packing is influenced by hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions.

The interplay of these various intermolecular and intramolecular forces ultimately defines the macroscopic properties of this compound, from its crystal morphology to its behavior in a solution environment.

Future Research Directions in 4 Cyano N,n Diethylbenzamide Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign methods for synthesizing key compounds like 4-cyano-N,N-diethylbenzamide. Future research will likely pivot from traditional synthetic routes, which may involve harsh reagents or solvents, towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources. sciepub.comgoogle.com

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as N-acyltransferases or engineered amide bond synthetases, offers a highly selective and efficient means of forming the amide bond under mild, aqueous conditions. rsc.orgresearchgate.net This approach minimizes the need for protecting groups and harsh coupling agents, representing a significant step towards sustainable production. chemrxiv.orgsemanticscholar.orgacs.org

Photocatalysis: Visible-light photoredox catalysis provides a powerful tool for forging chemical bonds under ambient temperature and pressure. nih.gov Future methodologies could employ photocatalysts to activate carboxylic acids or their derivatives for amidation, using light as a renewable energy source. researchgate.net

Solvent-Free and Alternative Solvent Conditions: Research into solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents is critical. tandfonline.comacs.org For instance, methods using vinyl esters as acyl donors can proceed without any solvent, simplifying purification and reducing waste. tandfonline.com

| Methodology | Catalyst/Reagent | Conditions | Advantages |

| Boric Acid Catalysis | Boric Acid | Toluene, Reflux | Homogeneous catalysis, simple setup. sciepub.com |

| Enzyme Catalysis | Amide Bond Synthetase (e.g., McbA) | Aqueous Buffer, ATP | High selectivity, mild conditions, environmentally friendly. researchgate.netacs.org |

| Solvent-Free Amidation | Vinyl Benzoate | Room Temperature, No Solvent | High atom economy, easy product isolation, no solvent waste. tandfonline.com |

| Photocatalytic Amidation | Organic Dyes (e.g., Phenazine Ethosulfate) | Visible Light, Air (as oxidant) | Uses light as a renewable energy source, mild conditions. nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its synthesis, future research will delve into unlocking the novel reactivity of the this compound scaffold. The presence of the cyano group and the diethylamide moiety, coupled with the aromatic ring, provides multiple sites for innovative chemical transformations.

C-H Activation: A major focus will be the direct functionalization of the aromatic ring's C-H bonds. Transition-metal catalysis, particularly with rhodium, has proven effective for the ortho-olefination of benzamides. nih.govnih.govresearchgate.netresearchgate.net Applying these methods to this compound could enable the introduction of various substituents at the positions ortho to the amide, creating complex molecules from simple precursors.

Photoredox-Catalyzed Modifications: Visible-light photocatalysis can be used to initiate a range of transformations. rsc.orgresearchgate.net For this compound, this could include C-H arylation, N-dealkylation, or reactions involving the cyano group. acs.orgnih.gov Such methods offer access to novel derivatives under exceptionally mild conditions. northeastern.edursc.org

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to chemical oxidants and reductants. Rhodium-catalyzed electro-oxidative C-H olefination of benzamides has been demonstrated, generating hydrogen as the only byproduct. nih.gov Adapting this for this compound would be a significant green chemistry advancement.

Application of Advanced Analytical Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced analytical techniques will be indispensable for studying the intricate pathways of reactions involving this compound.

In-Situ Spectroscopy: Techniques like real-time NMR and FTIR spectroscopy allow for the monitoring of reactant consumption and product formation as the reaction happens. This provides invaluable data on reaction kinetics and the presence of transient intermediates.

Mass Spectrometry: High-throughput screening using methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can rapidly analyze hundreds of reaction conditions, accelerating the discovery of optimal catalysts and parameters. nih.govpurdue.eduresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful for modeling reaction pathways. nih.govresearchgate.netresearchgate.netrsc.org DFT studies can elucidate transition state structures, calculate activation energies, and predict the outcomes of reactions, guiding experimental design for the synthesis and functionalization of this compound. acs.org

Design and Synthesis of Chemically Diverse Analogs for Probe Discovery in Chemical Biology

The this compound scaffold serves as a promising starting point for the development of chemical probes to study biological systems. By systematically modifying its structure, libraries of analogs can be created to explore interactions with proteins and other biological targets.

Scaffold Modification: The aromatic ring, the cyano group, and the N,N-diethyl groups are all amenable to chemical modification. Introducing different functional groups can alter the molecule's size, shape, and electronic properties, which are critical for tuning its biological activity and specificity.

Fragment-Based Drug Discovery: The core benzamide (B126) structure can be used as a fragment for building more complex molecules. By identifying weak-binding interactions of the core scaffold, medicinal chemists can elaborate the structure to develop high-affinity ligands for specific biological targets.

Fluorescent Probes: The aromatic system of this compound could be extended or modified to create fluorescent molecules. These probes can be used in cellular imaging to visualize biological processes or to quantify the concentration of specific analytes in high-throughput screening assays.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the pace of discovery, the integration of this compound chemistry with automated systems is essential. criver.com Robotics and high-throughput experimentation (HTE) platforms can dramatically increase the number of experiments performed, leading to faster optimization of synthetic routes and more rapid generation of compound libraries. nih.govadvancedsciencenews.comreddit.com

Automated Synthesis: Robotic platforms can perform multi-step syntheses with high precision and reproducibility. ethz.chresearchgate.neteurekalert.orgmit.edu These systems can be programmed to synthesize libraries of this compound analogs, freeing up researchers to focus on experimental design and data analysis. innovasyn.comsynplechem.comdrugtargetreview.com

High-Throughput Experimentation (HTE): HTE platforms, often utilizing 96- or 384-well plates, allow for the parallel screening of numerous reaction conditions (e.g., catalysts, solvents, temperatures). purdue.edusemanticscholar.org This is particularly valuable for optimizing the novel transformations discussed in section 8.2.

AI and Machine Learning: The large datasets generated by HTE can be analyzed by machine learning algorithms to identify complex relationships between reaction parameters and outcomes. iptonline.comsciencedaily.com This AI-driven approach can predict optimal reaction conditions and even suggest novel synthetic routes, guiding future research in a more efficient, data-driven manner. drugtargetreview.comwhiterose.ac.uk

| Platform/Technology | Application to this compound | Potential Impact |

| Liquid Handling Robots | Preparation of reaction arrays in microtiter plates. innovasyn.compurdue.edu | Increased throughput for screening catalysts, solvents, and reagents. |

| Automated Synthesis Reactors | Multi-step synthesis of a library of analogs with varied substituents. whiterose.ac.ukrsc.org | Rapid generation of chemical diversity for biological screening. |

| High-Throughput Analysis (e.g., DESI-MS) | Rapid analysis of reaction outcomes from HTE plates without purification. purdue.eduresearchgate.net | Drastic reduction in time for reaction optimization. |

| AI/Machine Learning Algorithms | Analysis of HTE data to predict optimal conditions and guide next-generation library design. iptonline.comsciencedaily.com | More efficient exploration of chemical space and accelerated discovery cycles. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-cyano-N,N-diethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amidation of 4-cyanobenzoyl chloride with diethylamine. Critical steps include controlling stoichiometry (e.g., 1.2:1 molar ratio of diethylamine to acyl chloride) and reaction temperature (0–5°C in anhydrous THF) to minimize side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

- Analytical Validation : Confirm product identity using H NMR (e.g., diethyl group signals at δ 1.2–1.4 ppm and 3.3–3.5 ppm) and IR (amide C=O stretch at ~1650 cm, nitrile C≡N at ~2230 cm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and computational tools?

- Methodological Answer : Combine NMR (H, C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). Computational validation via density functional theory (DFT) can predict spectroscopic profiles (e.g., chemical shifts, vibrational modes) and compare them with experimental data .

- Example : The InChIKey (e.g., VSPRNQPPKIBABI-UHFFFAOYSA-N for a related compound) provides a unique identifier for database cross-referencing .

Advanced Research Questions

Q. What role do electronic and steric effects of the cyano and diethyl groups play in modulating the compound’s reactivity and binding affinity?

- Methodological Answer : Perform Hammett analysis to quantify the cyano group’s electron-withdrawing effect on the benzamide ring. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as enzymes or receptors, by analyzing steric clashes and hydrogen-bonding patterns .

- Case Study : In δ-opioid receptor agonists, diethylamide groups enhance lipophilicity and blood-brain barrier penetration, while the cyano group stabilizes π-π interactions with aromatic residues in binding pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Systematically vary substituents (e.g., replacing cyano with fluoro or methoxy groups) and assess biological activity in standardized assays (e.g., IC measurements). Use multivariate statistical analysis (e.g., PCA) to identify structure-activity relationships (SARs) and isolate confounding factors like solubility or metabolic stability .

- Example : In antibacterial studies, trifluoromethyl analogs showed enhanced activity due to improved membrane permeability, whereas cyano derivatives exhibited stronger enzyme inhibition .

Q. What biochemical pathways are potentially influenced by this compound, and how can this be experimentally validated?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cell lines. Validate targets via knock-out models (CRISPR/Cas9) or competitive binding assays (e.g., SPR for enzyme inhibition kinetics) .

- Pathway Example : Similar benzamide derivatives disrupt bacterial phosphopantetheinyl transferase (PPTase) activity, blocking fatty acid biosynthesis and leading to growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.